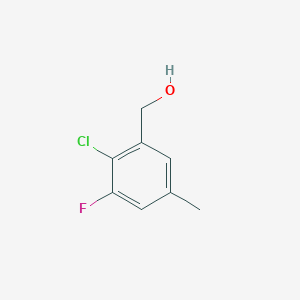

2-Chloro-3-fluoro-5-methylbenzyl alcohol

Description

The exact mass of the compound 2-Chloro-3-fluoro-5-methylbenzyl alcohol is 174.0247707 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-fluoro-5-methylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-methylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3-fluoro-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWZQIYAQMJIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

2-Chloro-3-fluoro-5-methylbenzyl alcohol CAS 1807276-98-7 properties

2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS 1807276-98-7): A Comprehensive Guide to Physicochemical Properties and Synthetic Utility in Rational Drug Design

Executive Summary

As a Senior Application Scientist overseeing early-stage API (Active Pharmaceutical Ingredient) development, selecting the correct chemical building block is the foundational step in rational drug design. 2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS 1807276-98-7) is a highly specialized, tri-substituted aromatic intermediate. It is engineered to impart specific physicochemical properties—namely enhanced metabolic stability, precise lipophilicity modulation, and targeted halogen bonding—to downstream pharmaceutical and agrochemical targets.

This whitepaper dissects the structural rationale behind this specific substitution pattern, provides self-validating synthetic protocols for its integration into complex scaffolds, and outlines the analytical frameworks required to ensure chemical integrity.

Chemical Identity & Physicochemical Data

Before deploying this building block in a synthetic campaign, it is critical to understand its baseline metrics. The combination of a primary alcohol with a heavily decorated halogenated ring system dictates its reactivity profile.

| Property | Value | Rationale / Implication |

| CAS Number | 1807276-98-7 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₈H₈ClFO | Indicates a high degree of functionalization on a low-molecular-weight core. |

| Molecular Weight | 174.60 g/mol | Low molecular weight ensures the final API remains within Lipinski's Rule of 5. |

| InChI Key | LEWZQIYAQMJIRG-UHFFFAOYSA-N | Standardized structural representation for computational docking. |

| Physical State | Solid / Crystalline Powder | Typically stable at room temperature; requires standard desiccation. |

| Reactivity Core | Benzylic -OH | Serves as the primary synthetic handle for oxidation or nucleophilic substitution. |

The "Magic of Halogens": Mechanistic Utility in Drug Design

The specific arrangement of substituents on CAS 1807276-98-7 is not arbitrary; it is a masterclass in modern medicinal chemistry. Each functional group serves a distinct pharmacodynamic and pharmacokinetic purpose.

-

The 3-Fluoro Substituent (Metabolic Shielding): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). Placing a fluorine atom at the meta-position increases the overall lipophilicity of the molecule without introducing significant steric bulk. More importantly, the strong C-F bond acts as a metabolic shield, preventing cytochrome P450-mediated oxidative degradation at that specific aryl position[1].

-

The 2-Chloro Substituent (Halogen Bonding & Conformation): Chlorine at the ortho-position serves a dual purpose. First, it sterically restricts the rotation of the benzylic group, locking the molecule into a preferred conformation that reduces entropic penalty upon target binding. Second, the polarizability of chlorine creates a localized region of positive electrostatic potential (a "σ-hole"). This allows the chlorine atom to act as a Lewis acid, forming highly directional halogen bonds with electron-rich Lewis bases (such as the backbone carbonyl oxygens of proteins) within a receptor binding pocket[2].

-

The 5-Methyl Substituent (Hydrophobic Anchoring): The methyl group provides a mild electron-donating effect via hyperconjugation, balancing the strong electron-withdrawing nature of the halogens. It also serves as a hydrophobic anchor, designed to occupy specific lipophilic sub-pockets in the target protein.

Fig 1: Mechanistic rationale for the specific tri-substitution pattern in rational drug design.

Synthetic Workflows & Self-Validating Protocols

To utilize CAS 1807276-98-7 effectively, the benzylic alcohol must be transformed into a reactive electrophile. Below are two field-proven, step-by-step methodologies designed with built-in causality and validation checks.

Protocol A: Chemoselective Oxidation to the Benzaldehyde

Rationale: Benzyl alcohols bearing electron-withdrawing halogens can be sluggish to oxidize and are highly prone to over-oxidation to the corresponding benzoic acid if harsh aqueous oxidants (like KMnO₄ or Jones reagent) are utilized. Dess-Martin Periodinane (DMP) provides a mild, anhydrous alternative that halts strictly at the aldehyde stage[3].

-

Preparation: Dissolve 1.0 equivalent of CAS 1807276-98-7 in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with argon.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add 1.2 equivalents of Dess-Martin Periodinane.

-

Causality: The slight molar excess ensures complete conversion without risking over-oxidation, as DMP is highly chemoselective for primary alcohols.

-

-

Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

-

Validation: The product aldehyde will appear as a distinct, higher-Rf (less polar) spot compared to the starting alcohol. Both spots will be strongly UV-active at 254 nm.

-

-

Quenching (Critical Step): Once the starting material is fully consumed (typically 1–2 hours), dilute the mixture with diethyl ether. Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Causality: The sodium thiosulfate (Na₂S₂O₃) reduces unreacted, potentially explosive hypervalent iodine species. The bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

-

-

Isolation: Extract the aqueous layer with ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde, ready for downstream reductive amination.

Protocol B: Conversion to Benzyl Bromide via the Appel Reaction

Rationale: Converting the benzyl alcohol to a benzyl halide creates a potent electrophile for downstream Sₙ2 alkylations. The Appel reaction (CBr₄/PPh₃) is chosen over HBr to maintain strictly neutral conditions, avoiding the cleavage of acid-sensitive protecting groups that may be present on other fragments of a complex API synthesis.

-

Initiation: Dissolve CAS 1807276-98-7 (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM at 0 °C.

-

Activation: Slowly add triphenylphosphine (PPh₃, 1.25 eq) in small portions over 15 minutes.

-

Causality: Slow addition controls the exothermic formation of the reactive phosphonium intermediate and prevents the formation of unwanted dibrominated byproducts.

-

-

Validation: Stir for 30 minutes at 0 °C, then allow to reach room temperature. The reaction mixture will turn slightly yellow, and a white precipitate of triphenylphosphine oxide (OPPh₃) will begin to form, visually confirming successful halogen transfer.

-

Purification: Concentrate the mixture directly onto silica gel and purify via flash column chromatography (100% Hexanes to 9:1 Hexanes:EtOAc).

-

Causality: The highly non-polar benzyl bromide elutes rapidly in hexanes, leaving the highly polar OPPh₃ byproduct permanently trapped on the silica gel baseline.

-

Fig 2: Divergent synthetic workflows utilizing CAS 1807276-98-7 as a core building block.

Analytical Validation Standards

To ensure the integrity of the building block and its derivatives, rigorous analytical validation is required:

-

¹H NMR (400 MHz, CDCl₃): The benzylic protons (-CH₂OH) of the starting material will appear as a singlet (or a doublet if coupled to the -OH) around 4.6–4.8 ppm. Upon oxidation to the aldehyde, this peak disappears, replaced by a distinct, highly deshielded aldehyde proton (-CHO) singlet near 10.0–10.4 ppm.

-

¹⁹F NMR: A critical tool for this specific molecule. The fluorine atom at the 3-position will present a distinct signal, confirming that defluorination (a rare but possible side reaction in harsh basic cross-couplings) has not occurred.

-

LC-MS (ESI+): While the alcohol itself may ionize poorly, its derivatives (especially post-reductive amination) will show distinct M+ and M+2 isotopic patterns in a 3:1 ratio, definitively proving the retention of the chlorine atom in the final API structure.

References

-

Lu, Y., et al. Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Purser, S., et al. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). Retrieved from[Link]

-

Heravi, M. M., et al. Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis. Retrieved from[Link]

Sources

Molecular structure of 2-Chloro-3-fluoro-5-methylbenzyl alcohol

The following technical guide details the molecular architecture, synthetic pathways, and medicinal utility of 2-Chloro-3-fluoro-5-methylbenzyl alcohol .

CAS Registry Number: 1807276-98-7 Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol [1]

Executive Summary

2-Chloro-3-fluoro-5-methylbenzyl alcohol is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its structure features a trisubstituted benzene ring containing a "magic methyl" effect (lipophilicity modulation), a strategic fluorine atom (metabolic blocking), and an orthogonal chlorine handle. This guide dissects its structural properties, validated synthetic routes, and application in fragment-based drug discovery (FBDD).

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzyl alcohol core decorated with three distinct substituents that dictate its steric and electronic profile:

-

Position 1 (Hydroxymethyl): The primary reactive center, acting as a nucleophile (ether formation) or electrophile (after conversion to a leaving group).

-

Position 2 (Chlorine): Provides steric bulk adjacent to the benzylic center, influencing the conformation of attached chains. It also serves as a potential handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki), albeit with lower reactivity than bromides.

-

Position 3 (Fluorine): exerting a strong inductive electron-withdrawing effect (-I). This lowers the electron density of the ring, potentially increasing the acidity of the benzylic alcohol compared to non-fluorinated analogs. Crucially, it blocks metabolic oxidation at the 3-position.

-

Position 5 (Methyl): A lipophilic anchor that balances the polarity of the alcohol and halogen groups.

Calculated Physicochemical Properties[2]

-

LogP (Predicted): ~2.3 – 2.5 (Indicates moderate lipophilicity, suitable for CNS penetration if incorporated into smaller scaffolds).

-

Topological Polar Surface Area (TPSA): 20.2 Ų (attributed solely to the hydroxyl group).

-

H-Bond Donors: 1

-

H-Bond Acceptors: 1 (OH) + 1 (F, weak).

Synthetic Pathways

The synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol is typically approached via the reduction of its oxidized precursors. The choice of pathway depends on the availability of the starting material (Acid vs. Aldehyde).

Validated Synthetic Routes

The two primary commercial precursors are 2-Chloro-3-fluoro-5-methylbenzoic acid (CAS 1427373-69-0) and 2-Chloro-3-fluoro-5-methylbenzaldehyde (CAS 1805225-87-9) .

Route A: Reduction of the Benzoic Acid

This is the most robust method for large-scale preparation, utilizing Borane-THF or Lithium Aluminum Hydride (LiAlH₄). Borane is often preferred for its chemoselectivity, avoiding potential dehalogenation side reactions that can occur with LiAlH₄ under aggressive conditions.

Route B: Reduction of the Benzaldehyde

A milder approach using Sodium Borohydride (NaBH₄) in methanol. This reaction is rapid, quantitative, and operational at room temperature, making it ideal for lab-scale synthesis.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow from precursors to the target alcohol and its downstream utility.

Figure 1: Synthetic flowchart detailing the reduction of oxidized precursors and downstream functionalization.

Spectroscopic Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are distinct and predictable.

¹H NMR (400 MHz, CDCl₃)

-

Aromatic Region (6.8 – 7.2 ppm):

-

H4 (Proton between F and Me): Expect a doublet (d) due to coupling with the adjacent Fluorine (

Hz). -

H6 (Proton between Me and CH₂OH): Expect a doublet or multiplet due to long-range coupling with Fluorine (

Hz) and potentially weak meta-coupling with H4.

-

-

Benzylic Region (~4.7 ppm):

-

-CH₂OH: Appears as a doublet (if OH coupling is visible) or a singlet (~4.75 ppm).

-

-

Aliphatic Region (~2.3 ppm):

-

-CH₃: Singlet (~2.30 ppm).

-

¹⁹F NMR

-

-110 to -120 ppm: Typical range for an aryl fluorine flanked by a chlorine and a hydrogen. The signal will appear as a multiplet due to coupling with H4 and H6.

Experimental Protocols

Protocol 1: Synthesis via Aldehyde Reduction

This protocol is recommended for high-yield, high-purity generation of the alcohol from 2-Chloro-3-fluoro-5-methylbenzaldehyde.

Reagents:

-

2-Chloro-3-fluoro-5-methylbenzaldehyde (1.0 eq)[2]

-

Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)

-

Methanol (anhydrous)

Procedure:

-

Dissolution: Charge a round-bottom flask with the aldehyde substrate and dissolve in Methanol (10 mL per gram of substrate). Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde spot.

-

Quench: Quench the reaction by adding saturated aqueous NH₄Cl or water.

-

Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product is typically obtained as a white solid or viscous oil requiring no further purification.

Medicinal Chemistry Applications

Metabolic Stability

The strategic placement of the 3-Fluoro group is a classic medicinal chemistry tactic to block metabolic "soft spots." In non-fluorinated analogs, the position para to the methyl group (or ortho to the activating alcohol side chain) is susceptible to Cytochrome P450 oxidation. The C-F bond (bond energy ~116 kcal/mol) renders this position inert to oxidative metabolism.

Reactivity Map

The benzyl alcohol moiety serves as a versatile pivot point for library generation.

Figure 2: Reactivity profile demonstrating the conversion of the alcohol into electrophilic halides or direct coupling via Mitsunobu conditions.

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 136274649, (2-Chloro-3-fluoro-5-methylphenyl)methanol. Retrieved from .

-

Precursor Availability (Acid): Sigma-Aldrich. 2-Chloro-3-fluoro-5-methylbenzoic acid Product Page. Retrieved from .[5]

-

Precursor Availability (Aldehyde): ChemicalBook. 2-Chloro-3-fluoro-5-methylbenzaldehyde Properties and Suppliers. Retrieved from .

- Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for NaBH4 reduction protocols).

- Medicinal Chemistry Principles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. 1807276-98-7|(2-Chloro-3-fluoro-5-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. 84194-36-5|2-Chloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 139879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrc [chemsrc.com]

- 5. 2-Chloro-5-fluoro-3-methylbenzyl alcohol [sigmaaldrich.com]

Structural, Physicochemical, and Mechanistic Divergence: 2-Chloro-3-fluoro-5-methylbenzyl Alcohol vs. Benzyl Alcohol

As a Senior Application Scientist in medicinal chemistry and drug development, I approach the selection of benzylic building blocks not merely as a structural choice, but as a strategic modulation of physicochemical properties, reactivity, and metabolic liabilities.

While benzyl alcohol is a ubiquitous, unhindered primary aromatic alcohol used widely as a solvent and excipient, 2-chloro-3-fluoro-5-methylbenzyl alcohol (CAS: 1807276-98-7) is a highly functionalized, sterically hindered building block designed for precision in active pharmaceutical ingredient (API) synthesis. This whitepaper deconstructs the structural, physical, and mechanistic differences between these two compounds, providing actionable insights for researchers and synthetic chemists.

Structural & Physicochemical Profiling

The fundamental difference between these two molecules lies in their aromatic substitution patterns. Benzyl alcohol features an unsubstituted benzene ring, allowing for free rotation and unhindered access to the benzylic carbon and hydroxyl group. In contrast, 2-chloro-3-fluoro-5-methylbenzyl alcohol is heavily decorated with electron-withdrawing halogens and an electron-donating methyl group.

These substitutions drastically alter the molecule's physicochemical profile, as summarized in the table below:

Table 1: Physicochemical Comparison

| Property | Benzyl Alcohol | 2-Chloro-3-fluoro-5-methylbenzyl Alcohol | Causality of Divergence |

| CAS Number | 100-51-6 | 1807276-98-7 | N/A |

| Molecular Weight | 108.14 g/mol | 174.60 g/mol | Addition of heavy heteroatoms (Cl, F) and a methyl group [2]. |

| Calculated LogP | ~1.1 | ~2.8 - 3.2 | Halogens and the methyl group significantly increase lipophilicity, enhancing membrane permeability in drug design. |

| Hydroxyl pKa | 15.40 | ~13.5 - 14.5 (Estimated) | Strong inductive electron withdrawal by the ortho-chloro and meta-fluoro groups stabilizes the conjugate alkoxide base, lowering the pKa [1][3]. |

| Steric Hindrance | Minimal | High (Benzylic position) | The ortho-chloro group creates a high steric shield around the -CH |

| Primary Utility | Solvent, Preservative, Excipient | API Building Block, Agrochemical Precursor | Structural complexity dictates application; the substituted analog is used to lock molecular conformations. |

Mechanistic Implications in Drug Design

In rational drug design, the transition from a simple benzylic system to a poly-substituted analog is driven by the need to optimize pharmacokinetics (PK) and target binding affinity.

-

Metabolic Shielding: Unsubstituted benzylic positions are classic "metabolic hotspots," rapidly oxidized by Cytochrome P450 (CYP450) enzymes into benzaldehydes and benzoic acids. The ortho-chloro group in 2-chloro-3-fluoro-5-methylbenzyl alcohol provides a steric shield that physically blocks the enzymatic active site from accessing the benzylic protons [4].

-

Electronic Deactivation: The strongly electronegative fluorine and chlorine atoms withdraw electron density from the aromatic ring via inductive effects. This makes the benzylic C-H bonds less hydridic, further resisting oxidative metabolism.

-

Halogen Bonding & Hydrophobicity: The meta-fluoro group can participate in highly directional halogen bonding with protein backbone carbonyls, while the meta-methyl group fills hydrophobic pockets within a target receptor, increasing binding potency.

Mechanistic impact of specific ring substitutions on metabolic stability and binding.

Reactivity & Synthetic Workflows

The steric and electronic differences between these two alcohols dictate their behavior in the laboratory. While benzyl alcohol readily undergoes S

Causality in Experimental Design: The Chlorination Protocol

To convert 2-chloro-3-fluoro-5-methylbenzyl alcohol into its corresponding benzyl chloride (a common electrophilic building block), standard reagents like aqueous HCl are insufficient due to the steric bulk of the ortho-chloro group and the deactivated ring.

Instead, we must use Thionyl Chloride (SOCl

Self-Validating Protocol: Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl Chloride

-

Preparation: Dissolve 1.0 equivalent of 2-chloro-3-fluoro-5-methylbenzyl alcohol in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: SOCl

reactions are highly exothermic and release HCl/SO -

Reagent Addition: Add 1.2 equivalents of Thionyl Chloride (SOCl

) dropwise over 15 minutes. -

Catalytic Activation: Add 0.05 equivalents of anhydrous DMF. Observe a slight color change or micro-bubbling, validating the formation of the Vilsmeier-Haack active species.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Validation & Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. The disappearance of the polar alcohol spot validates completion.

-

Quench & Workup: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of NaHCO

until gas evolution ceases (neutralizing residual HCl and SO

Standardized workflow for the conversion of hindered benzyl alcohols to benzyl chlorides.

Applications in Pharmaceutical Development

Because of its simplicity, low toxicity, and high polarity, benzyl alcohol is primarily utilized as a bacteriostatic preservative in intravenous medications, a general solvent, and a viscosity-decreasing agent in cosmetics [1].

Conversely, 2-chloro-3-fluoro-5-methylbenzyl alcohol is strictly an upstream API precursor. Its unique substitution pattern is frequently utilized in the synthesis of advanced kinase inhibitors (similar to the structural motifs found in drugs like Crizotinib) and next-generation agrochemicals, where precise steric mapping and metabolic resistance are non-negotiable requirements for efficacy.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 244, Benzyl Alcohol." PubChem, [Link]

-

European Chemicals Agency (ECHA). "Registration Dossier - Benzyl alcohol." ECHA Database, [Link]

-

The Journal of Physical Chemistry A. "OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side." ACS Publications,[Link]

2. Methodological & Application

Application Notes & Protocols: A Multi-Step Synthetic Route to 2-Chloro-3-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust, multi-step synthesis of 2-chloro-3-fluoro-5-methylbenzaldehyde, a polysubstituted aromatic aldehyde with potential applications as a key intermediate in pharmaceutical and agrochemical research. A direct conversion from a simple precursor like benzyl alcohol is synthetically unfeasible due to the challenges of controlling regioselectivity in electrophilic aromatic substitution on an activated and complex target. Instead, we present a logical and efficient pathway that involves the sequential construction of the substituted aromatic core, followed by formylation. The protocols detailed herein are designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind procedural choices and safety considerations for hazardous reagents.

Introduction & Synthetic Strategy

Significance of Polysubstituted Benzaldehydes

Aromatic aldehydes bearing multiple substituents, particularly halogens, are pivotal building blocks in modern organic synthesis. The formyl group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the construction of complex molecular architectures. The specific substitution pattern of chlorine, fluorine, and a methyl group in the target molecule offers a unique electronic and steric profile, making it a valuable synthon for generating novel bioactive compounds.

Retrosynthetic Analysis and Strategy

A direct synthesis of 2-chloro-3-fluoro-5-methylbenzaldehyde from benzyl alcohol is impractical. The required halogenation and formylation reactions would be difficult to control on the simple benzene ring, and the reaction conditions would likely be incompatible with the benzylic alcohol moiety.

A more rational approach, outlined below, is to construct the substituted aromatic ring system from a readily available precursor, 3-methylphenol (m-cresol), and then introduce the aldehyde functionality in the final step. This strategy allows for precise control over the regiochemistry of each substitution. This guide will focus on a pathway involving ortho-chlorination, followed by a directed ortho-metalation (DoM) for fluorination, and culminating in a Vilsmeier-Haack formylation. Additionally, we will discuss the oxidation of a corresponding benzyl alcohol as a conceptual alternative for the final aldehyde-forming step, directly addressing the transformation of the functional group mentioned in the topic.

Overview of the Proposed Synthetic Route

The proposed four-step synthesis is visualized in the workflow diagram below.

Caption: Proposed multi-step synthetic workflow.

Part A: Synthesis of Key Intermediate: 2-Chloro-3-fluoro-5-methylphenol

Step 1: Regioselective Ortho-Chlorination of 3-Methylphenol

Principle and Rationale: The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[1] The methyl group is a weaker activating ortho-, para-director. To achieve chlorination at the C2 position, which is ortho to the hydroxyl group and sterically accessible, a mild chlorinating agent is required to prevent over-halogenation.[2][3] Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent provides a controlled source of electrophilic chlorine.

Detailed Protocol:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), dissolve 3-methylphenol (10.8 g, 0.1 mol) in dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sulfuryl chloride (8.1 mL, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into 100 mL of cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-5-methylphenol.[4][5]

| Parameter | Value |

| Starting Material | 3-Methylphenol |

| Key Reagent | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temp. |

| Typical Yield | 75-85% |

| Purity (Post-Column) | >98% |

Step 2: Ortho-Fluorination via Directed Metalation (DoM)

Principle and Rationale: Introducing a fluorine atom regioselectively can be challenging. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[6][7] In this case, the chloro-substituent can act as a DMG.[8] To prevent the acidic phenol from quenching the organolithium reagent, it must first be protected. Following lithiation, the resulting aryllithium intermediate is quenched with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) to install the fluorine atom.

Detailed Protocol:

-

Phenol Protection:

-

To a solution of 2-chloro-5-methylphenol (14.2 g, 0.1 mol) and N,N-Diisopropylethylamine (DIPEA, 20.9 mL, 0.12 mol) in dry THF (150 mL) at 0 °C, slowly add methoxymethyl chloride (MOM-Cl, 8.4 mL, 0.11 mol).

-

Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

-

Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the MOM-protected phenol. Purify by chromatography if necessary.

-

-

Lithiation and Fluorination:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the MOM-protected phenol (0.1 mol) in dry THF (200 mL).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 69 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating anion formation.[9]

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 34.7 g, 0.11 mol) in 100 mL of dry THF and cool to -78 °C.

-

Transfer the aryllithium solution to the NFSI solution via cannula, keeping both solutions at -78 °C.

-

Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

-

Deprotection:

-

Cool the reaction mixture to 0 °C and quench by slowly adding 6 M hydrochloric acid (50 mL).

-

Stir vigorously for 2 hours at room temperature to cleave the MOM ether.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield 2-chloro-3-fluoro-5-methylphenol.[10]

-

Part B: Formylation of 2-Chloro-3-fluoro-5-methylphenol

Method Selection: The Vilsmeier-Haack Reaction

Principle and Rationale: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including phenols.[11][12] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is generated in-situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[13] The electron-rich phenoxide (formed in situ or pre-formed) attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during workup to yield the desired aldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Place N,N-dimethylformamide (DMF, 11.6 mL, 0.15 mol) in a 250 mL three-necked flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 9.3 mL, 0.1 mol) dropwise to the stirred DMF over 30 minutes. Ensure the temperature remains below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Add a solution of 2-chloro-3-fluoro-5-methylphenol (8.0 g, 0.05 mol) in DMF (20 mL) to the freshly prepared Vilsmeier reagent at 0 °C.

-

Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by pouring it onto 200 g of crushed ice with vigorous stirring. This step is exothermic and releases HCl gas.

-

Add a 30% aqueous sodium hydroxide solution until the mixture is basic (pH > 10).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield 2-chloro-3-fluoro-5-methylbenzaldehyde.[14][15]

| Parameter | Value |

| Starting Material | 2-Chloro-3-fluoro-5-methylphenol |

| Key Reagents | DMF, POCl₃ |

| Temperature | 0 °C to 80 °C |

| Typical Yield | 60-75% |

| Final Product Purity | >97% |

Alternative Concept: Aldehyde Synthesis via Benzyl Alcohol Oxidation

Conceptual Framework

While the formylation of the phenol is a direct route, an alternative strategy in organic synthesis involves the oxidation of a primary alcohol. If the synthetic target were 2-chloro-3-fluoro-5-methylbenzyl alcohol, a final oxidation step would be required to furnish the desired aldehyde. This section provides a protocol for such a transformation, conceptually linking to the "synthesis from benzyl alcohol" theme. Selective oxidation is crucial to prevent over-oxidation to the corresponding carboxylic acid.[16] Modern catalytic methods offer green and efficient alternatives to traditional stoichiometric oxidants.[17][18]

Caption: General workflow for selective alcohol oxidation.

Protocol: Selective Oxidation Using Ferric Nitrate

Principle and Rationale: Ferric nitrate has been shown to be an effective and mild catalyst for the oxidation of benzyl alcohols to benzaldehydes, often with high selectivity and conversion rates.[16] The reaction proceeds under relatively mild conditions and avoids the use of heavy metal oxidants like chromium.

Detailed General Protocol:

-

In a round-bottom flask, dissolve the substituted benzyl alcohol (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approx. 80-82 °C) and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude benzaldehyde, which can be further purified by chromatography or distillation.

| Parameter | Value |

| Substrate | Substituted Benzyl Alcohol |

| Catalyst | Fe(NO₃)₃·9H₂O |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Typical Conversion | >90%[16] |

| Selectivity for Aldehyde | High (>95%)[16] |

Safety Precautions

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE.

-

Sulfuryl Chloride (SO₂Cl₂): Toxic and corrosive. Reacts with moisture to release corrosive gases (HCl and H₂SO₄). Handle in a chemical fume hood.

-

Electrophilic Fluorinating Agents (NFSI): Powerful oxidizers. Avoid contact with combustible materials. Handle with care.

-

General Precautions: Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves when performing these protocols. Ensure emergency equipment (fire extinguisher, safety shower, eye wash station) is accessible.

References

- The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formyl

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets. ACS Publications. [Link]

-

Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. PMC - NIH. [Link]

-

Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

-

The Reimer–Tiemann Reaction. ResearchGate. [Link]

-

Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. NEET coaching. [Link]

-

Reimer Tiemann Reaction. Unacademy. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Directed (ortho) Metallation. University of Rochester. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

Directed lithiation of a substituted benzene. ORCA - Online Research @ Cardiff. [Link]

-

Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

-

mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube. [Link]

-

2-Chloro-5-methylphenol. PubChem. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Halogenation of Phenols | Ambeed [ambeed.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-CHLORO-5-METHYLPHENOL | 615-74-7 [chemicalbook.com]

- 5. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uwindsor.ca [uwindsor.ca]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. chemscene.com [chemscene.com]

- 15. 2-Chloro-3-fluoro-5-methylbenzaldehyde | 1805225-87-9 [sigmaaldrich.com]

- 16. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lakeland.edu [lakeland.edu]

Application Note & Protocol Guide: Selective Oxidation of 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Introduction: The Challenge of Oxidizing Electron-Deficient Benzyl Alcohols

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients (APIs). The target substrate, 2-Chloro-3-fluoro-5-methylbenzyl alcohol, presents a distinct synthetic challenge. Its aromatic ring is decorated with two electron-withdrawing halogens (Cl, F) and one electron-donating methyl group. This substitution pattern significantly influences the electronic properties of the benzylic position, making the alcohol less susceptible to oxidation compared to unsubstituted or electron-rich benzyl alcohols.[1][2][3] Electron-withdrawing groups tend to slow the rate of oxidation, requiring carefully optimized conditions to achieve high conversion and selectivity while avoiding over-oxidation to the carboxylic acid or other side reactions.[4][5]

This guide provides a comprehensive analysis of suitable reaction conditions, offering detailed protocols and the underlying scientific rationale for method selection. We will explore several robust methods, from classic stoichiometric oxidants to modern catalytic systems, enabling researchers to select the optimal path for converting 2-Chloro-3-fluoro-5-methylbenzyl alcohol to its corresponding aldehyde with high fidelity.

Part 1: Selecting the Optimal Oxidation Strategy

The choice of oxidant is critical. An ideal method should be mild enough to prevent over-oxidation, tolerant of the halide and methyl functional groups, and provide a clean, high-yielding conversion. Below is a comparative analysis of several field-proven oxidation systems.

Comparative Analysis of Key Oxidation Methods

| Method | Oxidant(s) | Typical Temp. | Pros | Cons |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp | Extremely mild, neutral pH, high yields, short reaction times, excellent functional group tolerance.[6][7][8] | Reagent is expensive and potentially explosive; stoichiometric byproduct.[6] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT | Very mild, high yields, excellent for sensitive substrates.[9][10] | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct, sensitive to moisture.[11][12] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp | Mildly acidic, reliably stops at the aldehyde, well-established.[13][14] | Chromium(VI) is highly toxic and carcinogenic; workup can be challenging.[15] |

| MnO₂ Oxidation | Activated Manganese Dioxide | Room Temp / Reflux | Highly selective for benzylic and allylic alcohols.[16][17] | Often requires a large excess of activated reagent, reaction rates can be slow. |

| Cu/TEMPO Catalysis | Cu(I/II) salt, TEMPO, Base, O₂/Air | Room Temp / Mild Heat | "Green" catalytic method using air as the terminal oxidant, low catalyst loading.[18][19] | Can be sensitive to substrate electronics; optimization may be required. |

Expert Recommendation: For the target substrate, Dess-Martin Periodinane (DMP) oxidation stands out as the premier choice due to its operational simplicity, neutral conditions, and high chemoselectivity, which are advantageous for the halogen-substituted ring.[6][7] The Swern oxidation is an excellent, albeit more technically demanding, alternative. For greener chemistry and larger-scale operations, a catalytic Cu/TEMPO system is highly attractive, though it may require initial optimization.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Here we provide step-by-step protocols for the top recommended methods. Safety is paramount; always handle oxidizing agents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21][22][23]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is prized for its mildness and reliability. The reaction proceeds at room temperature under neutral pH, making it ideal for substrates with sensitive functional groups.[8][24]

Materials & Reagents:

-

2-Chloro-3-fluoro-5-methylbenzyl alcohol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure (1.0 mmol scale):

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-3-fluoro-5-methylbenzyl alcohol (176.6 mg, 1.0 mmol).

-

Dissolve the alcohol in 10 mL of anhydrous dichloromethane.

-

With vigorous stirring, add Dess-Martin Periodinane (468 mg, 1.1 mmol, 1.1 eq) in one portion at room temperature.

-

Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Causality & Mechanism: The oxidation mechanism involves the alcohol displacing an acetate ligand on the hypervalent iodine center, forming a periodinane intermediate.[24] A subsequent intramolecular E2-type elimination, where a remaining acetate acts as a base to abstract the benzylic proton, yields the aldehyde, acetic acid, and a reduced iodinane byproduct.[6]

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Protocol 2: Swern Oxidation

A classic and highly effective method that relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, followed by oxidation of the alcohol.

Materials & Reagents:

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride, solution in DCM or neat

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

2-Chloro-3-fluoro-5-methylbenzyl alcohol

-

Dry ice / acetone bath, low-temperature thermometer

Step-by-Step Procedure (1.0 mmol scale):

-

Set up a three-necked flask equipped with a thermometer, a nitrogen inlet, and two dropping funnels. Maintain a strict nitrogen atmosphere.

-

Charge the flask with anhydrous DCM (10 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Add anhydrous DMSO (156 mg, 2.0 mmol, 2.0 eq) via syringe.

-

Slowly add a solution of oxalyl chloride (140 mg, 1.1 mmol, 1.1 eq) in 2 mL of DCM dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of 2-Chloro-3-fluoro-5-methylbenzyl alcohol (176.6 mg, 1.0 mmol) in 3 mL of DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

-

Add anhydrous triethylamine (506 mg, 5.0 mmol, 5.0 eq) dropwise. A thick white precipitate will form.

-

After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction with 10 mL of water. Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to avoid loss of the volatile aldehyde.

-

Purify by flash column chromatography.

Causality & Mechanism: The reaction begins with the formation of a highly electrophilic chlorosulfonium salt from DMSO and oxalyl chloride.[10] The alcohol attacks this species, forming a key alkoxysulfonium salt. The bulky base, triethylamine, then abstracts the benzylic proton, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10][12] The cryogenic temperature is essential to prevent the Pummerer rearrangement, a major side reaction of the activated DMSO intermediate.[11]

Caption: Experimental workflow for the Swern Oxidation.

Part 3: Troubleshooting and Safety

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient oxidant; poor quality reagent; low temperature (for some methods). | Add a slight excess of oxidant (e.g., 1.2-1.5 eq). Ensure reagents are fresh and anhydrous. For MnO₂, consider gentle heating. |

| Low Yield | Product loss during workup (if volatile); side reactions. | Be gentle during solvent removal under reduced pressure. Ensure reaction conditions are strictly followed (e.g., temperature for Swern). |

| Over-oxidation to Carboxylic Acid | Oxidant is too harsh; presence of water (for some chromium reagents); prolonged reaction time. | Use a milder oxidant like DMP or Swern. Ensure anhydrous conditions. Monitor reaction closely with TLC and quench upon completion. |

| Formation of Side Products | Pummerer rearrangement (Swern); impurities in starting material. | For Swern, strictly maintain temperature below -65°C during additions. Purify starting alcohol before the reaction. |

General Safety and Handling of Oxidizing Agents

-

Segregation: Store oxidizing agents away from flammable, organic, or reducing agents. Do not store on wooden shelves.[20][23]

-

Containment: Use secondary containment for liquid oxidizers.[20]

-

PPE: Always wear safety glasses, a lab coat, and appropriate gloves. For potential splashes, use goggles and a face shield.[23][25]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.[20][23]

-

Spills: Do not use combustible materials like paper towels to clean up spills of strong oxidizers. Use inert absorbents like sand or vermiculite.[21]

-

Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols. Never return unused chemicals to the original container.[21]

References

- Pasupuleti, K. R., et al. (2021). Selective aerobic oxidation of benzylic and allylic alcohols catalyzed by Cu(OAc)2/TEMPO/Et2NH. Indian Journal of Chemistry, Section B, 60B(4), 590-596.

- Common Organic Chemistry. (n.d.). Manganese Dioxide.

- Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)

- Research Collection. (2026). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde With Alkyl Allyl Carbonates and Pd(II)

- ACS Publications. (2025). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach.

- Wikipedia. (n.d.). Dess–Martin periodinane.

- ACS Publications. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.

- SSRN. (n.d.).

- JoVE. (2025).

- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Journal of Organic Chemistry, 88, 4765-4769.

- RSC Publishing. (n.d.). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives.

- ResearchGate. (2019). Conversion of oxidations of benzyl alcohols as a function of time using....

- MDPI. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.

- Yale Environmental Health & Safety. (2021).

- Comptes Rendus de l'Académie des Sciences. (n.d.).

- Karzan, A.W., et al. (2019). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Journal of Chemical and Pharmaceutical Research, 11(4), 23-29.

- ResearchGate. (n.d.).

- Academica-e. (n.d.). The effects of halogen substituents on the catalytic oxidation of benzylalcohols in the presence of dinuclear oxidovanadium(IV) complex.

- Grand Valley State University. (2015). Oxidizers - Lab Safety.

- ResearchGate. (n.d.). Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium | Request PDF.

- RSC Publishing. (2002). Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids.

- Scilit. (n.d.).

- American Chemical Society. (n.d.).

- The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals.

- Oriental Journal of Chemistry. (2014).

- Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42, 208-218.

- University of Michigan. (n.d.). Oxidizing Chemicals - Environment, Health & Safety.

- Annunziatini, C., et al. (2004). Aerobic Oxidation of Benzyl Alcohols Catalyzed by Aryl Substituted N-Hydroxyphthalimides. Possible Involvement of a Charge-Transfer Complex. Journal of Organic Chemistry, 69(10), 3437-3444.

- Storemasta. (2024). How do you Store Oxidizing Agents?.

- TÜBİTAK Academic Journals. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.

- DSpace@MIT. (n.d.).

- PubMed. (2023).

- Merck Millipore. (n.d.). Dess–Martin Periodinane.

- Chemistry Steps. (2022).

- IJSART. (2018).

- Chemistry Steps. (2020). Dess–Martin periodinane (DMP)

- Organic Chemistry Portal. (n.d.).

- PMC. (n.d.). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.

- Master Organic Chemistry. (2011).

- Chemistry LibreTexts. (2020). 11.

- Organic Chemistry Portal. (n.d.).

- Asian Journal of Chemistry. (n.d.).

- ACP. (2025).

- ChemRxiv. (n.d.).

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. ijsart.com [ijsart.com]

- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. Manganese Dioxide [commonorganicchemistry.com]

- 17. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 18. papers.ssrn.com [papers.ssrn.com]

- 19. A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. ehs.yale.edu [ehs.yale.edu]

- 21. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]

- 22. chemicals.co.uk [chemicals.co.uk]

- 23. ehs.umich.edu [ehs.umich.edu]

- 24. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 25. blog.storemasta.com.au [blog.storemasta.com.au]

Using 2-Chloro-3-fluoro-5-methylbenzyl alcohol as a pharmaceutical intermediate

Application Note: 2-Chloro-3-fluoro-5-methylbenzyl alcohol

CAS Number: 1807276-98-7 Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol [1]

Executive Summary

2-Chloro-3-fluoro-5-methylbenzyl alcohol is a highly specialized pharmacophore scaffold used in the "Hit-to-Lead" and "Lead Optimization" phases of drug discovery. Its specific trisubstituted pattern—combining a steric anchor (2-Cl), a metabolic blocker (3-F), and a lipophilic probe (5-Me)—makes it an invaluable tool for modulating the physicochemical properties of small molecule inhibitors.

This guide details the technical handling, synthetic utility, and validated protocols for integrating this intermediate into medicinal chemistry workflows, specifically targeting kinases and GPCR ligands where hydrophobic pocket occupancy is critical.

Chemical Identity & Properties

| Property | Data | Critical Note for Researchers |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 55–60 °C (Typical) | Low melting point requires careful handling during vacuum drying to avoid sublimation/melting. |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Poor solubility in water; use polar organic solvents for reactions. |

| pKa (Est.) | ~14 (Alcoholic -OH) | Slightly more acidic than benzyl alcohol due to electron-withdrawing F/Cl. |

| Stability | Stable under standard conditions | Avoid strong oxidizers unless conversion to aldehyde/acid is intended. |

Strategic Utility in Drug Design

The 2-Chloro-3-fluoro-5-methyl substitution pattern is not random; it is a rational design element used to solve specific ADME-Tox problems:

-

Metabolic Stability (3-F): The fluorine atom at the meta position blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in phenyl rings.

-

Conformational Lock (2-Cl): The ortho-chlorine atom introduces significant steric bulk (Van der Waals radius ~1.75 Å), forcing the benzyl group to twist out of coplanarity with attached systems. This is crucial for fitting into restricted enzyme pockets (e.g., kinase hinge regions).

-

Hydrophobic Fill (5-Me): The methyl group increases logP and fills small hydrophobic cavities without adding excessive molecular weight.

Synthetic Pathway Visualization

The following diagram illustrates the core synthetic workflows starting from the alcohol.

Figure 1: Divergent synthetic pathways utilizing the benzyl alcohol core.[2]

Detailed Experimental Protocols

Protocol A: Activation to 2-Chloro-3-fluoro-5-methylbenzyl Bromide

Purpose: To convert the hydroxyl group into a reactive leaving group for alkylation reactions (SN2). Why this method? The Appel reaction (CBr₄/PPh₃) is preferred over HBr to prevent acid-catalyzed migration of the methyl group or defluorination.

Materials:

-

Substrate: 1.0 eq (e.g., 5.0 g)

-

Carbon Tetrabromide (CBr₄): 1.2 eq

-

Triphenylphosphine (PPh₃): 1.2 eq

-

Solvent: Dichloromethane (DCM), anhydrous (10 mL/g)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

-

Dissolution: Dissolve 5.0 g of alcohol and 11.4 g of CBr₄ in 50 mL anhydrous DCM. Cool to 0 °C in an ice bath.

-

Addition: Dissolve 9.0 g of PPh₃ in 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (lower Rf) should disappear.

-

Workup: Concentrate the mixture under reduced pressure to ~20 mL. Add 100 mL of cold Hexane/Ether (1:1). The Triphenylphosphine oxide (Ph₃P=O) byproduct will precipitate as a white solid.

-

Purification: Filter off the solid. Concentrate the filtrate. Purify the residue via silica gel flash chromatography (100% Hexane → 5% EtOAc/Hexane).

-

Yield Expectation: 85–92% as a clear, lachrymatory oil/solid.

Protocol B: Mild Oxidation to Benzaldehyde

Purpose: To generate the aldehyde for reductive amination or Wittig reactions. Why this method? Manganese Dioxide (MnO₂) is selective for benzylic alcohols and avoids over-oxidation to the acid.

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of alcohol in 20 mL of DCM or Chloroform.

-

Reagent Addition: Add activated MnO₂ (10 eq, excess is required for kinetics).

-

Reflux: Stir vigorously at reflux (40–50 °C) for 12 hours.

-

Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate. The resulting aldehyde is typically pure enough for the next step (>95%).

Quality Control & Analytical Parameters

For validation of the intermediate before use in GMP or GLP steps:

| Method | Parameter | Acceptance Criteria |

| HPLC | Column: C18 (3.5 µm), Mobile Phase: ACN/H₂O (0.1% TFA) | Purity ≥ 98.0% (Area %) |

| 1H NMR | solvent: CDCl₃ | δ 4.75 (s, 2H, -CH ₂OH), δ 2.35 (s, 3H, -CH ₃) |

| 19F NMR | solvent: CDCl₃ | Single peak (verify against internal std) |

| Water Content | Karl Fischer (KF) | ≤ 0.5% w/w (Critical for coupling) |

Troubleshooting & Safety

-

Regioselectivity Issues: In downstream electrophilic aromatic substitutions (e.g., nitration of this ring), the directing effects are complex. The 5-Me and 3-F direct ortho/para, while 2-Cl directs ortho/para. Use NMR to confirm substitution patterns if modifying the ring further.

-

Lachrymator Warning: The benzyl bromide derivative (Protocol A) is a potent lachrymator (tear gas). Always handle in a functioning fume hood.

-

Defluorination: Avoid using extremely strong nucleophiles (e.g., organolithiums) at high temperatures, as the fluorine at position 3 is activated by the ortho-chlorine, potentially leading to SNAr side reactions (displacement of F).

References

-

Sigma-Aldrich. 2-Chloro-3-fluoro-5-methylbenzyl alcohol Product Specification & CAS 1807276-98-7. Retrieved from [3][4]

-

National Center for Biotechnology Information. PubChem Compound Summary for substituted benzyl alcohols. Retrieved from

- Journal of Medicinal Chemistry.Halogen bonding and steric effects in drug design. (General reference for F/Cl substitution effects).

-

ChemicalBook. 2-Chloro-3-fluoro-5-methylbenzyl alcohol Properties and Safety. Retrieved from

Sources

Application Note: High-Yield Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl Bromide

Strategic Overview

Benzyl bromides are indispensable electrophilic building blocks in medicinal chemistry, frequently utilized in

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

When designing a halogenation protocol for 2-chloro-3-fluoro-5-methylbenzyl alcohol, the substitution pattern dictates the mechanistic pathway:

-

Steric Hindrance: The chlorine atom at the ortho (C2) position imposes significant steric bulk directly adjacent to the benzylic carbon, requiring highly reactive, unhindered nucleophiles.

-

Electronic Deactivation: Both the chloro and fluoro substituents are strongly electron-withdrawing via induction. This severely destabilizes any potential benzylic carbocation intermediate.

Consequently,

Mechanistic workflow of the Appel reaction for benzyl bromide synthesis.

Methodological Comparison

To select the appropriate protocol for your specific workflow, consult the comparative data below. The Appel reaction is ideal for small-scale, high-purity medicinal chemistry, whereas the

| Parameter | Protocol A: Appel Reaction ( | Protocol B: Phosphorus Tribromide ( |

| Mechanistic Pathway | ||

| Reagent Equivalents | ||

| Reaction Conditions | Mild, neutral, | Acidic byproducts, |

| Atom Economy | Low (generates stoichiometric | High ( |

| Scalability | Moderate (chromatography required) | Excellent (liquid byproduct, simple aqueous wash) |

Experimental Protocols

Protocol A: Appel Reaction (Ideal for Discovery Scale)

This method operates under strictly neutral conditions, preventing the degradation of acid-sensitive functional groups in complex molecules.

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3-fluoro-5-methylbenzyl alcohol (1.0 eq, e.g.,

mmol) and carbon tetrabromide ( -

Thermal Control: Cool the mixture to

°C using an ice-water bath. Causality: The subsequent formation of the phosphonium ion pair is highly exothermic. Cooling prevents solvent boiling and suppresses the formation of dibrominated side products. -

Activation: Add triphenylphosphine (

, -

Propagation: Stir at

°C for -

Workup & Purification: Concentrate the reaction mixture under reduced pressure. Self-validating step: A white precipitate of

will form as the DCM evaporates. Triturate the residue with cold hexanes/diethyl ether (

Protocol B: Bromination (Ideal for Scale-Up)

This method is highly atom-economical and bypasses the need for column chromatography, making it the preferred choice for multi-gram synthesis.

-

Reaction Setup: In an oven-dried flask under nitrogen, dissolve 2-chloro-3-fluoro-5-methylbenzyl alcohol (1.0 eq, e.g.,

mmol) in anhydrous DCM or diethyl ether ( -

Thermal Control: Cool the solution strictly to

°C. -

Reagent Addition: Add phosphorus tribromide (

, -

Propagation: Stir at

°C for -

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice. Causality:

reacts violently with liquid water; using ice safely dissipates the exotherm during the quench. -

Workup: Separate the organic layer. Wash sequentially with saturated aqueous

(to neutralize residual phosphorous acid and -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. The resulting product is typically

Self-Validating Analytical Checkpoints

To guarantee the integrity of the synthesized 2-chloro-3-fluoro-5-methylbenzyl bromide, verify the product against the following analytical checkpoints:

-

TLC Analysis: The starting benzylic alcohol is highly polar (Rf

in -

NMR Spectroscopy (

-

Starting Material: The benzylic protons (

) appear as a doublet or broad singlet around -

Product Validation: Upon successful conversion, the

peak disappears entirely. The benzylic protons (

-

-

GC-MS / LC-MS: The product will exhibit a distinct isotopic signature characteristic of a molecule containing exactly one chlorine and one bromine atom. You will observe an

,

References

-

Organic Chemistry Portal. "Appel Reaction". Available at:[Link]

-

Common Organic Chemistry. "Alcohol to Bromide - PBr3". Available at:[Link]

Sources

3. Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Answering the user's request to create a technical support center for improving the yield of 2-Chloro-3-fluoro-5-methylbenzyl alcohol synthesis.

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol. Our objective is to provide a comprehensive technical resource that addresses common challenges, answers frequently asked questions, and offers robust, field-proven protocols to improve yield and purity. We will focus on the most direct and reliable synthetic route: the reduction of 2-Chloro-3-fluoro-5-methylbenzoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 2-Chloro-3-fluoro-5-methylbenzyl alcohol?

The most common and dependable method is the reduction of the corresponding carboxylic acid, 2-Chloro-3-fluoro-5-methylbenzoic acid[1]. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃•THF). This approach is generally high-yielding and starts from a commercially available or readily synthesizable precursor. An alternative two-step process involves first converting the carboxylic acid to the corresponding benzoyl chloride, followed by reduction, but the direct reduction of the acid is often more efficient.

Q2: What are the most critical parameters to control for maximizing yield and purity?

There are three pillars to a successful synthesis:

-

Reagent Quality: The reducing agents, particularly LiAlH₄ and borane, are highly sensitive to moisture. Using fresh, anhydrous reagents and solvents is paramount to prevent reagent quenching and ensure full conversion.

-

Temperature Control: The addition of the reducing agent is highly exothermic. Maintaining a low temperature (typically 0 °C) during the addition prevents side reactions and ensures selectivity. After the initial addition, the reaction is often allowed to warm to room temperature or gently refluxed to drive it to completion.

-

Stoichiometry: Precise calculation of the reducing agent is crucial. An insufficient amount will lead to incomplete reaction, while a significant excess complicates the workup procedure and can lead to over-reduction if other reducible functional groups are present.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A co-spot—a lane where both the reaction mixture and the starting material are spotted together—is essential for accurate comparison.

-

Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

-

Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

-

Interpretation: The disappearance of the starting material spot (typically lower Rƒ value due to the polar carboxylic acid group) and the appearance of a new, higher Rƒ product spot indicates reaction progression.

Q4: What are the primary impurities I should anticipate, and how can they be minimized?

The main impurities are typically:

-

Unreacted Starting Material: Results from insufficient reducing agent or reaction time. This can be removed during the aqueous workup, as the acidic starting material will be deprotonated and move to the aqueous layer upon basification.

-

Aldehyde Intermediate: If the reduction is incomplete, some 2-Chloro-3-fluoro-5-methylbenzaldehyde may be present. This can be minimized by ensuring a slight excess of the reducing agent and adequate reaction time.

-

Solvent Adducts or Side Products: Overheating can lead to decomposition or side reactions. Careful temperature control is the best preventative measure. Purification via column chromatography is effective at removing these byproducts[2].

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or no conversion of the starting 2-Chloro-3-fluoro-5-methylbenzoic acid.

| Potential Cause | Explanation & Validation | Recommended Solution |

| Inactive Reducing Agent | LiAlH₄ and borane react violently with water. If they have been improperly stored or handled, their activity will be severely compromised.[3] You can test a small, safe amount of LiAlH₄ by adding a drop of alcohol; vigorous bubbling should occur. | Always use freshly opened containers of reducing agents or store them under an inert atmosphere in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |

| Insufficient Reagent | The stoichiometry for the reduction of a carboxylic acid with LiAlH₄ is 4:3 (4 equivalents of hydride to 3 of acid) due to the initial deprotonation. Often, a slight excess is used to ensure full conversion. | Re-calculate the required molar equivalents. For LiAlH₄, a common practice is to use 1.0-1.5 equivalents of the reagent relative to the carboxylic acid. |

| Poor Solubility | The starting benzoic acid may not be fully soluble in the reaction solvent at low temperatures, limiting its availability to react with the reducing agent. | Use a solvent that provides good solubility, such as Tetrahydrofuran (THF). Allow the reaction to warm to room temperature after the initial exothermic addition is complete and stir for several hours or overnight. |

Problem: The reaction is very sluggish and stalls before completion.

| Potential Cause | Explanation & Validation | Recommended Solution |

| Low Reaction Temperature | While initial cooling is critical, some reductions require thermal energy to proceed to completion after the initial exothermic phase has subsided. | After the controlled addition of the reducing agent at 0 °C, allow the mixture to slowly warm to room temperature. If the reaction is still sluggish (monitored by TLC), gently heat the mixture to reflux (typically in THF at ~65 °C) for 1-2 hours. |

| Formation of Insoluble Complexes | Aluminum salts formed during the reaction can sometimes precipitate and coat the starting material or reagent, hindering further reaction. | Ensure vigorous stirring throughout the reaction. Using a solvent like THF, which helps to solvate these complexes, is beneficial.[4] |

Problem: The aqueous workup is forming an intractable emulsion, making product isolation difficult.

| Potential Cause | Explanation & Validation | Recommended Solution |

| Colloidal Aluminum Salts | The quenching of LiAlH₄ reactions produces aluminum salts (Al(OH)₃) which are gelatinous and can stabilize emulsions between the organic and aqueous layers. | Follow a carefully controlled quenching procedure (Fieser workup). Sequentially and slowly add water, followed by a 15% NaOH solution, and then more water. This procedure helps to form granular, easily filterable aluminum salts. Adding a saturated NaCl solution (brine) during the extraction can also help break emulsions by increasing the ionic strength of the aqueous phase. |

Section 3: Visualizations & Data

Synthetic Workflow Diagram

The recommended synthesis follows a standard reduction, workup, and purification sequence.

Caption: Recommended workflow for the synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol.

Troubleshooting Logic Diagram

A decision tree to diagnose common synthesis issues.

Caption: Decision tree for troubleshooting low yield in the reduction reaction.

Table: Comparison of Reducing Agents

| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF Complex (BH₃•THF) |

| Molar Eq. | 1.0 - 1.5 | 1.0 - 2.0 |

| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF |

| Temperature | 0 °C to RT/Reflux | 0 °C to RT/Reflux |

| Pros | Highly reactive, fast reaction times. | More selective (does not reduce esters as readily), safer to handle than solid LiAlH₄. |

| Cons | Extremely reactive with protic solvents (water, alcohols), can be dangerous to handle. Workup can be challenging.[5] | Slower reaction times, must be handled under an inert atmosphere. |

| Workup | Fieser Workup (H₂O, NaOH(aq), H₂O) | Acidic quench (e.g., dilute HCl) to hydrolyze borate esters, followed by extraction. |

Section 4: Recommended Experimental Protocol

Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol via LiAlH₄ Reduction

Safety Precautions: This procedure involves LiAlH₄, which is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Materials:

-